Regiochemical Differentiation: 1-Amino-2-hydroxy vs. 2-Amino-1-hydroxy Propanol Backbone for Aprepitant Synthesis
The target compound bears the amino group at the benzylic 1-position and the hydroxyl at the 2-position (1-amino-2-hydroxy). The closest regioisomer, 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol (CAS 1152029-16-7), has the amino and hydroxyl positions swapped (2-amino-1-hydroxy). In the convergent synthesis of aprepitant, the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol fragment (derivable from the 1-hydroxy regioisomer) undergoes Lewis acid-catalyzed trans-acetalization with a trichloroacetimidate to form the morpholine core [1]. The 1-amino-2-hydroxy regioisomer of the target compound positions the amino group for selective Boc protection, generating (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-Boc-amino-propanol, a direct precursor to anacetrapib, with a reported crude yield of 62.3–63.2 g from 65 g of ketone precursor (~96% mass recovery) using CBS-oxazaborolidine-catalyzed reduction [2]. This regiochemistry enables orthogonal protection strategies that are not accessible with the 2-amino-1-hydroxy isomer [1].
| Evidence Dimension | Regiochemical identity (amino group position) and synthetic utility in pharmaceutical intermediate preparation |
|---|---|
| Target Compound Data | 1-Amino-2-hydroxy regioisomer; amino at benzylic C1, hydroxyl at C2; enables Boc protection at amine for anacetrapib intermediate; crude yield 62.3 g from 65 g ketone [2] |
| Comparator Or Baseline | 2-Amino-1-hydroxy regioisomer (CAS 1152029-16-7); hydroxyl at benzylic C1, amino at C2; used as anacetrapib N-3 intermediate ; alternative protection selectivity |
| Quantified Difference | Regiochemistry determines which functional group occupies the benzylic position, directly dictating the stereochemical outcome of CBS-catalyzed ketoreduction and subsequent N-protection strategy; crude yield for target regioisomer derivative: 62.3 g (96% mass recovery from 65 g starting ketone) [2]. |
| Conditions | Asymmetric ketoreduction using (R)-2-methyl-CBS-oxazaborolidine and BH3·DMS in petroleum ether at -5 to 10 °C, followed by Boc protection [2]. |
Why This Matters
The regiochemistry determines which downstream pharmaceutical target (aprepitant vs. anacetrapib) the intermediate can efficiently access, making it a critical procurement specification that cannot be inferred from molecular formula alone.
- [1] Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. View Source
- [2] Lunan Pharma Group Corporation. (2020). A kind of synthetic method of anseltrapib chiral intermediate. CN107793330B. View Source
